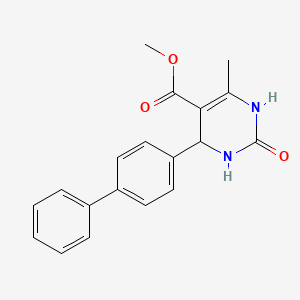![molecular formula C18H29NO3 B4966125 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine, also known as IMPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of a wide range of diseases. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a protective effect on the liver and kidneys, which are important organs for the detoxification and elimination of toxins from the body.
実験室実験の利点と制限
One of the advantages of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is its solubility. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. One area of research is the development of more efficient synthesis methods for 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. Another area of research is the investigation of the potential therapeutic applications of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine and its effects on different cell signaling pathways. Overall, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has shown great potential in scientific research and has the potential to lead to the development of new therapies for a wide range of diseases.
合成法
The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction between 3-isopropyl-5-methylphenol and ethylene oxide to form 2-(3-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a protective effect on the liver and kidneys.
特性
IUPAC Name |
4-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-12-16(3)13-18(14-17)22-11-10-21-9-6-19-4-7-20-8-5-19/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOOZUQZKYZRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
